Cas no 2137029-87-7 (2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]-)

2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]-, is a chiral α,β-unsaturated ketone featuring a pyrrolidine substituent at the β-position. Its stereochemical configuration, with an (R)-methyl group on the pyrrolidine ring, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound's reactive enone moiety allows for selective nucleophilic additions or cycloadditions, while the pyrrolidine group enhances solubility and stability in organic solvents. Its structural features are advantageous for constructing complex heterocycles or bioactive molecules with precise stereocontrol. The product is typically used under inert conditions due to its sensitivity to moisture and air. Proper handling and storage are recommended to maintain its reactivity and purity.
2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]- structure
2137029-87-7 structure
Product name:2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]-
CAS No:2137029-87-7
MF:C9H15NO
MW:153.221502542496
CID:5293673

2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]-
    • Inchi: 1S/C9H15NO/c1-7(2)8(11)9(3)5-4-6-10-9/h10H,1,4-6H2,2-3H3/t9-/m1/s1
    • InChI Key: YFCZISBBMVHFFP-SECBINFHSA-N
    • SMILES: C([C@@]1(C)CCCN1)(=O)C(C)=C

2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-796553-0.5g
2-methyl-1-[(2R)-2-methylpyrrolidin-2-yl]prop-2-en-1-one
2137029-87-7 95%
0.5g
$1084.0 2024-05-22
Enamine
EN300-796553-10.0g
2-methyl-1-[(2R)-2-methylpyrrolidin-2-yl]prop-2-en-1-one
2137029-87-7 95%
10.0g
$4852.0 2024-05-22
Enamine
EN300-796553-0.05g
2-methyl-1-[(2R)-2-methylpyrrolidin-2-yl]prop-2-en-1-one
2137029-87-7 95%
0.05g
$948.0 2024-05-22
Enamine
EN300-796553-0.25g
2-methyl-1-[(2R)-2-methylpyrrolidin-2-yl]prop-2-en-1-one
2137029-87-7 95%
0.25g
$1038.0 2024-05-22
Enamine
EN300-796553-5.0g
2-methyl-1-[(2R)-2-methylpyrrolidin-2-yl]prop-2-en-1-one
2137029-87-7 95%
5.0g
$3273.0 2024-05-22
Enamine
EN300-796553-1.0g
2-methyl-1-[(2R)-2-methylpyrrolidin-2-yl]prop-2-en-1-one
2137029-87-7 95%
1.0g
$1129.0 2024-05-22
Enamine
EN300-796553-2.5g
2-methyl-1-[(2R)-2-methylpyrrolidin-2-yl]prop-2-en-1-one
2137029-87-7 95%
2.5g
$2211.0 2024-05-22
Enamine
EN300-796553-0.1g
2-methyl-1-[(2R)-2-methylpyrrolidin-2-yl]prop-2-en-1-one
2137029-87-7 95%
0.1g
$993.0 2024-05-22

Additional information on 2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]-

Recent Advances in the Study of 2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]- (CAS: 2137029-87-7)

The compound 2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]- (CAS: 2137029-87-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and targeted therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of research has been the role of 2137029-87-7 in modulating specific kinase pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity for certain protein kinases, making it a valuable candidate for the treatment of cancers with dysregulated kinase activity. The study utilized advanced molecular docking techniques and in vitro assays to validate its binding affinity and inhibitory effects. These findings underscore the potential of 2137029-87-7 as a lead compound in kinase-targeted drug discovery.

In addition to its kinase inhibitory properties, recent investigations have explored the synthetic accessibility of 2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]-. A team of researchers from the University of Cambridge reported a streamlined synthetic route in Organic Letters, highlighting the use of asymmetric catalysis to achieve high enantiomeric purity. This advancement is critical for scaling up production and ensuring the consistency of pharmacological studies. The study also emphasized the importance of optimizing reaction conditions to minimize by-products and improve yield.

Pharmacokinetic and toxicological evaluations of 2137029-87-7 have also been a focal point of recent research. Preliminary data from animal models, as reported in the European Journal of Pharmacology, indicate favorable bioavailability and a manageable safety profile. However, further studies are needed to assess long-term effects and potential off-target interactions. These findings are instrumental in guiding the transition from preclinical to clinical development.

Looking ahead, the integration of computational modeling and high-throughput screening is expected to accelerate the discovery of derivatives and analogs of 2-Propen-1-one, 2-methyl-1-[(2R)-2-methyl-2-pyrrolidinyl]-. Such efforts could unlock new therapeutic applications beyond oncology, including inflammatory and neurodegenerative diseases. Collaborative research initiatives between academia and industry will be pivotal in translating these discoveries into clinically viable treatments.

In conclusion, the compound 2137029-87-7 represents a promising avenue for drug development, with recent studies highlighting its kinase inhibitory activity, synthetic feasibility, and pharmacological potential. Continued research efforts are essential to fully realize its therapeutic benefits and address remaining challenges in its development pipeline.

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